EPAC 5376753 - 302826-61-5

EPAC 5376753

Catalog Number: EVT-3023724
CAS Number: 302826-61-5
Molecular Formula: C15H8Cl2N2O3S
Molecular Weight: 367.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

EPAC 5376753 was derived from a virtual screening process targeting the hinge region of Epac1, utilizing molecular docking techniques. The compound is classified as an allosteric inhibitor, meaning it binds to a site distinct from the active site of the protein, thereby modulating its activity without directly blocking substrate binding. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of EPAC 5376753 involves several key steps that are typically characterized by organic synthesis techniques. While specific detailed synthetic routes for this compound may not be extensively documented, the general approach for synthesizing similar compounds often includes:

  1. Starting Materials: Identification of precursor compounds that can be modified to achieve the desired molecular structure.
  2. Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and catalysts to facilitate the formation of intermediates.
  3. Purification: Techniques such as chromatography are employed to purify the final product from unreacted materials and by-products.
  4. Characterization: The synthesized compound is characterized using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of EPAC 5376753 can be described in terms of its chemical formula, stereochemistry, and functional groups. While specific structural data may not be available in the search results, compounds with similar properties typically exhibit:

  • Functional Groups: Presence of aromatic rings, heterocycles, or other moieties that contribute to binding affinity.
  • Stereochemistry: The spatial arrangement of atoms that can influence biological activity.

For precise structural data, computational modeling techniques such as Molecular Dynamics simulations may be utilized to visualize the compound's conformation in relation to Epac1.

Chemical Reactions Analysis

Reactions and Technical Details

EPAC 5376753 undergoes specific biochemical reactions upon interaction with Epac1. The primary reaction involves:

  • Binding Affinity: The compound selectively binds to the hinge region of Epac1, which alters the conformational dynamics of the protein.
  • Inhibition Mechanism: By binding allosterically, EPAC 5376753 inhibits the activation of downstream signaling pathways mediated by cAMP.

The technical details surrounding these reactions often involve kinetic studies to measure binding constants and inhibition rates.

Mechanism of Action

Process and Data

The mechanism by which EPAC 5376753 exerts its effects involves several steps:

  1. Allosteric Binding: The compound binds to an allosteric site on Epac1, leading to conformational changes that hinder its activation.
  2. Signal Modulation: This inhibition subsequently affects cellular responses mediated by cAMP, impacting processes such as cell migration and proliferation.
  3. Experimental Validation: Studies utilizing assays like CAMYEL have demonstrated that EPAC 5376753 effectively reduces Epac activation in cellular models.

Data supporting these mechanisms typically include fluorescence-based assays and statistical analyses confirming significant inhibition compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility for EPAC 5376753 are not detailed in the available sources, compounds in this class generally exhibit:

  • Solubility: Often soluble in organic solvents but may vary based on functional groups.
  • Stability: Stability under physiological conditions is critical for biological applications.

Relevant analyses might include spectral data (NMR, IR) that provide insights into molecular interactions and stability profiles.

Applications

Scientific Uses

EPAC 5376753 has potential applications in various scientific fields:

  • Pharmacology: As an allosteric inhibitor, it serves as a valuable tool for studying Epac-related signaling pathways.
  • Disease Research: Investigating its effects could lead to therapeutic strategies for diseases where dysregulated cAMP signaling is implicated, such as cancer or cardiovascular diseases.
  • Drug Development: Insights gained from studies involving EPAC 5376753 may inform the design of new drugs targeting similar pathways.
Introduction to EPAC Proteins and cAMP Signaling

Role of cAMP as a Second Messenger in Cellular Pathways

cAMP synthesis is catalyzed by adenylyl cyclases (ACs) following GPCR activation (e.g., by β-adrenergic agonists). Its degradation is mediated by PDEs, ensuring signal specificity and duration. Beyond PKA, EPAC proteins transduce cAMP signals through Rap GTPase-dependent mechanisms:

  • Downstream Effectors: Activated Rap1 modulates integrin-mediated cell adhesion, cadherin junctions, and MAPK pathways [2] [6].
  • Compartmentalization: AKAPs localize EPAC to subcellular regions (e.g., nuclear envelope, plasma membrane), enabling localized cAMP sensing [6] [9].
  • Pathophysiological Crosstalk: In cardiac myocytes, chronic β-adrenergic stimulation disrupts cAMP compartmentalization, shifting signaling from PKA to EPAC-driven maladaptive pathways [3] [10].

Table 1: Key cAMP Effectors and Their Functions

EffectorActivation TriggerPrimary TargetsBiological Roles
PKAcAMP bindingTranscription factors (CREB), ion channelsMetabolism, gene expression
EPACcAMP bindingRap1/Rap2 GTPasesCell adhesion, exocytosis, inflammation
CNG ChannelscAMP bindingIon fluxesOlfaction, phototransduction

EPAC Isoforms: Structural and Functional Divergence

Two EPAC isoforms exist: ubiquitously expressed EPAC1 (RAPGEF3) and neuron-enriched EPAC2 (RAPGEF4). Both share a modular structure but exhibit distinct regulatory properties:

Structural Features

  • Regulatory Region:
  • N-terminal Cyclic Nucleotide-Binding (CNB) Domain: Binds cAMP, relieving autoinhibition. EPAC2 contains an additional low-affinity CNB domain absent in EPAC1 [9].
  • Dishevelled-Egl-10-Pleckstrin (DEP) Domain: Mediates membrane localization via lipid/protein interactions [3] [9].
  • Catalytic Region:
  • Ras Exchange Motif (REM) and CDC25-Homology Domain: Catalyzes GDP-GTP exchange on Rap GTPases [9].
  • Ras Association (RA) Domain: Directs subcellular trafficking (perinuclear in EPAC1 vs. plasma membrane in EPAC2) [9].

Functional Differences

  • EPAC1: Predominantly regulates vascular permeability, cardiac fibrosis, and inflammation [3] [10].
  • EPAC2: Controls insulin secretion in pancreatic β-cells, synaptic plasticity, and neuronal development [6] [9].

Table 2: Structural and Functional Comparison of EPAC Isoforms

FeatureEPAC1EPAC2
GeneRAPGEF3RAPGEF4
Domain ArchitectureSingle CNB, DEP, REM, RA, CDC25Two CNB domains, DEP, REM, RA, CDC25
Tissue DistributionUbiquitous (heart, kidney, immune cells)Brain, pancreas, adrenal glands
Key FunctionsFibroblast migration, cardiac remodelingInsulin exocytosis, synaptic plasticity

EPAC1 in Pathophysiological Contexts: Cardiac Remodeling and Metabolic Regulation

Cardiac Remodeling

Chronic β-adrenergic stimulation in heart failure dysregulates cAMP signaling, promoting EPAC1-driven pathological pathways:

  • Fibroblast Migration: EPAC1 activation induces Rap1-dependent fibroblast migration, contributing to myocardial fibrosis. EPAC 5376753 (IC₅₀ = 4 µM) blocks this by allosterically inhibiting EPAC1 conformational changes [1] [7].
  • GRK-Epac1 Crosstalk: G protein-coupled receptor kinases (GRK2/GRK5) scaffold β-arrestin complexes that enhance EPAC1-Rap signaling, accelerating hypertrophy and ventricular dysfunction [3] [10].
  • Calcium Dysregulation: EPAC1 increases diastolic calcium leak in cardiomyocytes via phospholipase Cε (PLCε), triggering arrhythmias [10].

Metabolic Regulation

EPAC proteins influence glucose homeostasis and insulin sensitivity:

  • Insulin Secretion: EPAC2 potentiates glucose-stimulated insulin release in pancreatic β-cells [9].
  • Hepatic Gluconeogenesis: EPAC1 knockdown suppresses cAMP-driven glucose production in hepatocytes [6].EPAC 5376753’s selectivity (>50-fold over PKA and adenylyl cyclases) makes it ideal for dissecting EPAC1-specific roles in metabolism [1] [5].

Table 3: Pathophysiological Roles of EPAC1 and Inhibition by EPAC 5376753

PathologyEPAC1 MechanismEffect of EPAC 5376753
Cardiac Fibrosis↑ Fibroblast migration via Rap1Blocks migration (IC₅₀ = 4 µM)
Heart Failure↑ Calcium leak via PLCεPrevents aberrant Ca²⁺ release
Insulin ResistanceModulates hepatic gluconeogenesisUnder investigation

Properties

CAS Number

302826-61-5

Product Name

EPAC 5376753

IUPAC Name

5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C15H8Cl2N2O3S

Molecular Weight

367.2

InChI

InChI=1S/C15H8Cl2N2O3S/c16-7-1-3-9(11(17)5-7)12-4-2-8(22-12)6-10-13(20)18-15(23)19-14(10)21/h1-6H,(H2,18,19,20,21,23)

InChI Key

QQAOFKJHOUFHKI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Solubility

not available

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